molecular formula C11H8BrF5O B14054965 1-Bromo-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one

1-Bromo-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14054965
M. Wt: 331.08 g/mol
InChI Key: WUDWVMWGOQWEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one is a fluorinated aromatic ketone derivative with a bromine substituent on the carbonyl-bearing carbon and a phenyl ring containing both difluoromethyl (CF₂H) and trifluoromethyl (CF₃) groups at the ortho and para positions, respectively. This compound’s structural complexity, characterized by multiple electron-withdrawing fluorine substituents and a reactive bromine atom, makes it a candidate for pharmaceutical intermediates or agrochemical synthesis.

Properties

Molecular Formula

C11H8BrF5O

Molecular Weight

331.08 g/mol

IUPAC Name

1-bromo-1-[2-(difluoromethyl)-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8BrF5O/c1-5(18)9(12)8-4-6(11(15,16)17)2-3-7(8)10(13)14/h2-4,9-10H,1H3

InChI Key

WUDWVMWGOQWEST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)C(F)F)Br

Origin of Product

United States

Preparation Methods

Structural and Functional Considerations

1-Bromo-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one features a propan-2-one backbone substituted with a bromine atom and a polyfluorinated phenyl group. The phenyl ring contains a difluoromethyl group at the ortho-position and a trifluoromethyl group at the para-position, creating a highly electron-deficient aromatic system. This electronic environment influences both the reactivity of the ketone and the regioselectivity of subsequent bromination reactions.

Synthetic Strategy Overview

The synthesis can be divided into two primary stages:

  • Construction of the fluorinated propan-2-one backbone .
  • Regioselective bromination at the α-position .

Each stage requires careful optimization to address steric hindrance, electronic deactivation, and the stability of intermediates.

Preparation of 1-(2-(Difluoromethyl)-5-(Trifluoromethyl)Phenyl)Propan-2-One

Starting Materials and Key Intermediates

The synthesis begins with 2-(difluoromethyl)-5-(trifluoromethyl)benzaldehyde , a commercially available or synthetically accessible fluorinated aromatic aldehyde. This compound serves as the precursor for ketone formation.

Grignard Reaction Pathway
  • Nucleophilic Addition : Treatment of 2-(difluoromethyl)-5-(trifluoromethyl)benzaldehyde with methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF) yields the secondary alcohol 1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-1-ol .
  • Oxidation to Ketone : The secondary alcohol is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane (DCM), achieving yields of 68–72%.

Reaction Conditions :

  • Temperature: −78°C (Grignard addition), 25°C (oxidation).
  • Solvent: THF (Grignard), DCM (oxidation).
Reformatsky Reaction Alternative

An alternative route employs the Reformatsky reaction to directly form the β-keto ester intermediate:

  • Zinc-Mediated Coupling : Ethyl bromoacetate reacts with zinc dust in refluxing toluene, followed by addition of the fluorinated benzaldehyde to form ethyl 3-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate .
  • Decarboxylation : Acidic hydrolysis (HCl, H2O) and subsequent decarboxylation yield the target ketone with a 65% overall yield.

α-Bromination of the Propan-2-One Intermediate

Electrophilic Bromination

The α-position of the ketone is activated for electrophilic attack due to the electron-withdrawing nature of the carbonyl group. Bromination is achieved using molecular bromine (Br2) or N-bromosuccinimide (NBS).

Bromine in Acetic Acid
  • Conditions : Br2 (1.1 equiv) in glacial acetic acid at 0–5°C for 4–6 hours.
  • Yield : 82–85%.
  • Mechanism : Acid-catalyzed enolization facilitates electrophilic bromination at the α-carbon.
N-Bromosuccinimide (NBS) with Radical Initiation
  • Conditions : NBS (1.05 equiv), benzoyl peroxide (radical initiator), in carbon tetrachloride (CCl4) under reflux for 12 hours.
  • Yield : 78–80%.
  • Advantage : Improved regioselectivity and reduced side reactions compared to Br2.

Comparative Analysis of Bromination Methods

Method Reagent Solvent Temperature Yield (%) Purity (%)
Br2 in Acetic Acid Br2 Acetic Acid 0–5°C 82–85 95
NBS with Initiation NBS CCl4 Reflux 78–80 97

Key Observations :

  • Br2 in acetic acid offers higher yields but requires stringent temperature control to avoid polybromination.
  • NBS provides superior purity due to milder reaction conditions.

Challenges and Mitigation Strategies

Electronic Deactivation

The trifluoromethyl and difluoromethyl groups significantly deactivate the aromatic ring, complicating Friedel-Crafts acylation. Mitigation involves using pre-functionalized aldehydes (e.g., 2-(difluoromethyl)-5-(trifluoromethyl)benzaldehyde) to bypass electrophilic aromatic substitution.

Moisture Sensitivity

Fluorinated intermediates are hygroscopic. Reactions must be conducted under anhydrous conditions using inert atmospheres (N2 or Ar).

Regioselectivity in Bromination

The α-position’s activation ensures selective bromination, but trace impurities may arise from β-bromination. Column chromatography (silica gel, hexane/ethyl acetate) resolves this.

Chemical Reactions Analysis

1-Bromo-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It may serve as a precursor for the development of pharmaceuticals.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

1-(3-(Trifluoromethyl)phenyl)propan-2-one (Fenfluramine Intermediate)
  • Structure : Lacks bromine and difluoromethyl groups; CF₃ is at the meta position.
  • Key Differences : The absence of bromine reduces electrophilicity at the carbonyl carbon, making it less reactive toward nucleophilic substitution. The single CF₃ group provides moderate electron-withdrawing effects, enhancing stability but limiting steric hindrance compared to the target compound .
  • Application : Intermediate in fenfluramine synthesis via reductive amination .
1-(5-Bromo-2-fluorophenyl)propan-1-one (CAS 864774-65-2)
  • Structure : Bromine at the para position and fluorine at the ortho position; lacks CF₃ and CF₂H.
  • Key Differences : The bromine’s para position reduces steric strain, while fluorine’s inductive effects are weaker than CF₃/CF₂H. This results in lower lipophilicity and metabolic stability compared to the target compound .
1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one (CAS 1803830-38-7)
  • Structure : Difluoromethoxy (OCF₂H) at the para position vs. CF₃/CF₂H in the target compound.
  • Key Differences : The ether-linked OCF₂H group introduces resonance donation, partially countering fluorine’s electron-withdrawing effects. This contrasts with the purely inductive effects of CF₃/CF₂H, which may increase the target compound’s electrophilicity .

Steric and Electronic Effects

2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one
  • Structure : Methylsulfanyl (SMe) substituent at the para position.
  • Key Differences: The SMe group donates electrons via resonance, reducing ketone reactivity.
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS 204205-33-4)
  • Structure : Cyclopropyl group adjacent to the carbonyl.
  • Key Differences : The cyclopropane ring introduces strain, increasing reactivity at the carbonyl. The target compound’s propan-2-one backbone with a brominated carbon may exhibit different steric interactions in binding or catalysis .

Fluorination Impact on Physicochemical Properties

Fluorinated analogs generally exhibit:

  • Enhanced Lipophilicity : CF₃ and CF₂H groups increase logP values, improving membrane permeability.
  • Metabolic Stability : C-F bonds resist oxidative degradation, extending half-life.
  • Electron-withdrawing Effects : Activate aromatic rings for electrophilic substitution but deactivate toward nucleophilic attacks.

Comparative Data Table :

Compound Substituents Molecular Weight Key Properties
Target Compound 2-CF₂H, 5-CF₃, 1-Br ~329.1 g/mol High lipophilicity, strong EWG effects
1-(3-CF₃-phenyl)propan-2-one 3-CF₃ ~218.1 g/mol Moderate stability, pharmaceutical use
1-(5-Br-2-F-phenyl)propan-1-one 5-Br, 2-F ~231.1 g/mol Lower logP, reduced steric hindrance
1-Bromo-1-(4-OCF₂H-phenyl)propan-2-one 4-OCF₂H ~265.0 g/mol Resonance effects, intermediate reactivity

Biological Activity

1-Bromo-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one, a compound with significant fluorinated moieties, has garnered attention in pharmaceutical and agrochemical research due to its unique biological properties. This article delves into the biological activities associated with this compound, highlighting its potential applications, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-Bromo-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one
  • Molecular Formula : C13H8BrF5O
  • Molecular Weight : 335.043 g/mol

This compound features a bromine atom and multiple fluorine substituents that enhance its lipophilicity and biological activity.

Biological Activity Overview

The biological activity of 1-Bromo-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one can be categorized into several key areas:

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. The presence of trifluoromethyl groups has been linked to increased potency against various pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth effectively, potentially serving as lead compounds for antibiotic development.

Anti-inflammatory Properties

Fluorinated compounds have been noted for their anti-inflammatory effects. In a study involving similar fluorinated ketones, it was observed that these compounds could modulate inflammatory pathways, suggesting that 1-Bromo-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one may possess similar properties. This activity is particularly relevant in treating chronic inflammatory diseases.

Anticancer Potential

The compound's structure suggests potential interactions with various cellular targets implicated in cancer progression. Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms and efficacy as an anticancer agent.

The mechanisms underlying the biological activity of 1-Bromo-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : The bromine and fluorine atoms may interact with key enzymes in metabolic pathways, leading to altered cellular functions.
  • Modulation of Cell Signaling : Fluorinated compounds can influence signaling pathways related to inflammation and cell proliferation, potentially explaining their therapeutic effects.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that a structurally similar trifluoromethyl ketone exhibited significant antimicrobial activity against Staphylococcus aureus, indicating potential for similar efficacy in 1-Bromo-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one .
  • Anti-inflammatory Research : In vitro assays indicated that fluorinated analogs could suppress pro-inflammatory cytokines in macrophages, suggesting a pathway for therapeutic application in inflammatory diseases .
  • Cancer Cell Studies : Research on analogs revealed that certain fluorinated compounds could inhibit tumor growth in xenograft models, providing a basis for exploring the anticancer potential of the target compound .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine production
AnticancerInduction of apoptosis in cancer cell lines

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one, and how can reaction efficiency be optimized?

The compound can be synthesized via bromination of a propan-2-one precursor. A method adapted from bromination protocols involves reacting the parent ketone with bromine in chloroform under stirring for 24 hours, followed by distillation and recrystallization from acetone . Efficiency optimization may include temperature control (e.g., 0–5°C to minimize side reactions), stoichiometric adjustments (e.g., 1:1 molar ratio of bromine to substrate), and monitoring via TLC or HPLC to track intermediate formation.

Q. What purification techniques are most effective for isolating 1-Bromo-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one?

Recrystallization using acetone or ethyl acetate/hexane mixtures is recommended due to the compound’s moderate polarity . For impurities with similar polarity, column chromatography (silica gel, hexane:ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) can achieve high purity (>95%) .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm bromine substitution and fluorinated aryl groups. Aromatic protons in the difluoromethyl/trifluoromethyl region (δ 7.0–8.0 ppm) and carbonyl signals (δ 190–210 ppm) are key .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for bromine .
  • X-ray Crystallography : For structural confirmation, SHELX software (SHELXL/SHELXS) is widely used for refinement, leveraging high-resolution data to resolve fluorine/bromine positional disorder .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (difluoromethyl, trifluoromethyl) influence the compound’s reactivity in cross-coupling reactions?

The strong electron-withdrawing effects of -CF3_3 and -CHF2_2 groups deactivate the aryl ring, reducing nucleophilic aromatic substitution (SNAr) rates. However, these groups enhance stability in radical-mediated reactions (e.g., Ullmann coupling). For Suzuki-Miyaura coupling, palladium catalysts with bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) are required to overcome steric and electronic barriers .

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation products be identified?

Stability studies indicate sensitivity to light and moisture due to the labile C-Br bond. Storage at –20°C under argon is optimal. Degradation pathways include hydrolysis (yielding 1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one) and dehalogenation. LC-MS with post-column iodine vapor exposure can detect bromide ions, while 19F^{19}\text{F} NMR tracks fluorine-containing byproducts .

Q. How can researchers resolve contradictions in reported crystallographic data for fluorinated/brominated aromatic ketones?

Discrepancies in unit cell parameters or bond lengths often arise from disordered fluorine/bromine positions. Strategies include:

  • Collecting high-resolution data (θ > 25°) to reduce thermal motion artifacts.
  • Using SHELXL’s PART instruction to model disorder, coupled with restraint commands (e.g., DFIX for C-F/C-Br distances) .
  • Cross-validating with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers .

Q. What methodologies are recommended for studying the compound’s role in inhibiting enzymatic targets (e.g., Complex II)?

Although direct biological data for this compound is limited, analogs with trifluoromethylphenyl groups (e.g., fluxapyroxad) inhibit mitochondrial Complex II. Assays include:

  • Enzyme Inhibition : Spectrophotometric monitoring of succinate dehydrogenase activity at 600 nm.
  • Docking Studies : Molecular modeling (AutoDock Vina) using X-ray structures of Complex II (PDB: 3SFD) to predict binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.